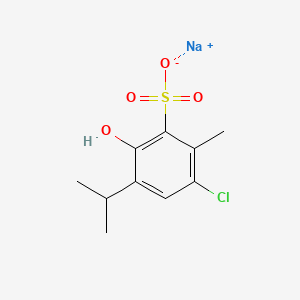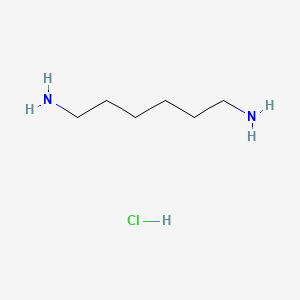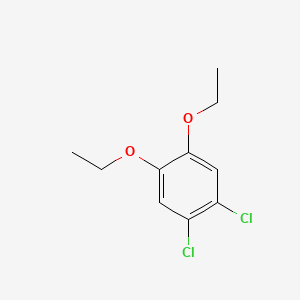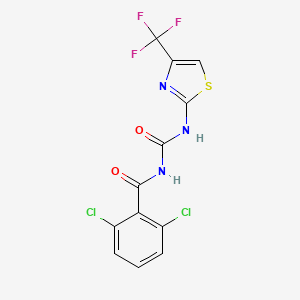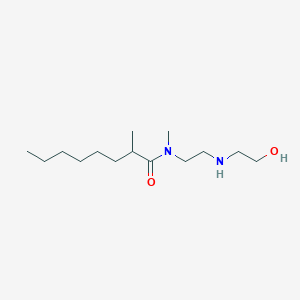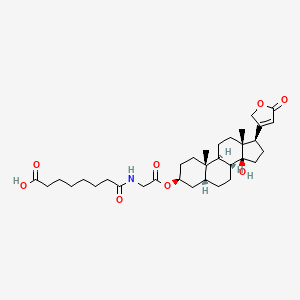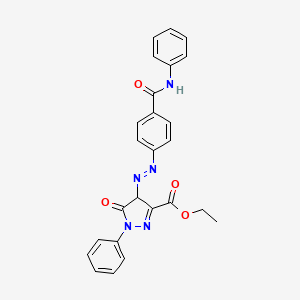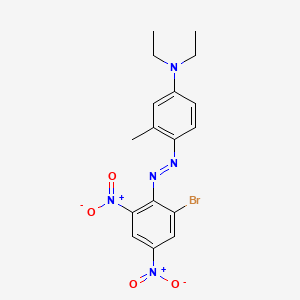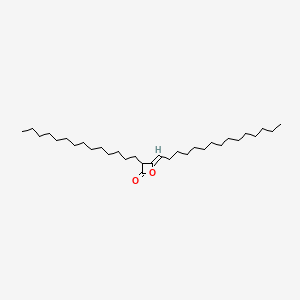
2-Oxetanone, 4-pentadecylidene-3-tetradecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentadecylidene-3-tetradecyloxetan-2-one is a heterocyclic organic compound with the molecular formula C₃₂H₆₀O₂ and a molecular weight of 476.8176 g/mol . It is categorized under oxetanones, which are four-membered lactones. This compound is known for its unique structure, which includes a pentadecylidene group and a tetradecyl group attached to an oxetan-2-one ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentadecylidene-3-tetradecyloxetan-2-one typically involves the dimerization of fatty acid chlorides. The reaction conditions often include the use of a catalyst and controlled temperature to facilitate the formation of the oxetanone ring . The general synthetic route can be summarized as follows:
Starting Materials: Fatty acid chlorides (e.g., C16-C18 fatty acid chlorides).
Catalyst: A suitable catalyst to promote the dimerization reaction.
Reaction Conditions: Controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-Pentadecylidene-3-tetradecyloxetan-2-one involves large-scale dimerization processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentadecylidene-3-tetradecyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetanone derivatives.
Reduction: Reduction reactions can convert the oxetanone ring into other functional groups.
Substitution: The compound can undergo substitution reactions, where one of the alkyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetanone derivatives, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
4-Pentadecylidene-3-tetradecyloxetan-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Pentadecylidene-3-tetradecyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxetanone, 3-C14-16-alkyl 4-C15-17-alkylidene derivs.
- 2-Oxetanone, 4-pentadecylidene-3-tetradecyl-
- 4-(Pentadecan-2-ylidene)-3-tetradecyloxetan-2-one
Uniqueness
4-Pentadecylidene-3-tetradecyloxetan-2-one is unique due to its specific alkylidene and alkyloxetanone structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
84989-41-3 |
|---|---|
Formule moléculaire |
C32H60O2 |
Poids moléculaire |
476.8 g/mol |
Nom IUPAC |
(4Z)-4-pentadecylidene-3-tetradecyloxetan-2-one |
InChI |
InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30(32(33)34-31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3/b31-29- |
Clé InChI |
BKSVJFGDPOUPBY-YCNYHXFESA-N |
SMILES isomérique |
CCCCCCCCCCCCCC/C=C\1/C(C(=O)O1)CCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCC |
Description physique |
Liquid, Other Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


